(4-Iodophenyl)phosphonic acid
Overview
Description
(4-Iodophenyl)phosphonic acid is an organophosphorus compound with the molecular formula C6H6IO3P It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further bonded to a phosphonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Iodophenyl)phosphonic acid typically involves the iodination of phenylphosphonic acid. One common method is the reaction of phenylphosphonic acid with iodine and a suitable oxidizing agent under controlled conditions. The reaction can be represented as follows:
C6H5PO3H2+I2→C6H4IPO3H2+HI
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Iodophenyl)phosphonic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The phosphonic acid group can participate in redox reactions, leading to the formation of different oxidation states of phosphorus.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution Products: Various substituted phenylphosphonic acids.
Oxidation Products: Phosphonic acid derivatives with different oxidation states.
Coupling Products: Biaryl compounds and other coupled products.
Scientific Research Applications
(4-Iodophenyl)phosphonic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4-Iodophenyl)phosphonic acid involves its interaction with molecular targets through its phosphonic acid group. This group can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The iodine atom can also participate in halogen bonding, further modulating its activity.
Comparison with Similar Compounds
Similar Compounds
Phenylphosphonic Acid: Lacks the iodine atom, making it less reactive in certain substitution reactions.
(4-Bromophenyl)phosphonic Acid: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
(4-Chlorophenyl)phosphonic Acid: Contains a chlorine atom, which affects its chemical behavior compared to the iodine derivative.
Uniqueness
(4-Iodophenyl)phosphonic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. The iodine atom’s larger size and higher polarizability compared to bromine and chlorine make it particularly useful in specific synthetic applications and research studies.
Properties
IUPAC Name |
(4-iodophenyl)phosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6IO3P/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYQBKVHXNUMJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1P(=O)(O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6IO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50300981 | |
Record name | (4-iodophenyl)phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50300981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4042-59-5 | |
Record name | NSC140273 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140273 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (4-iodophenyl)phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50300981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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